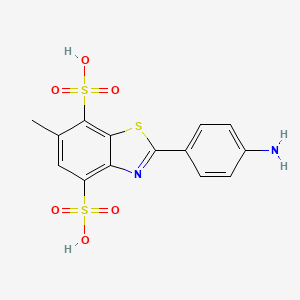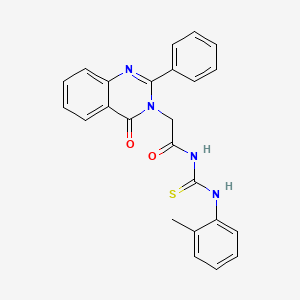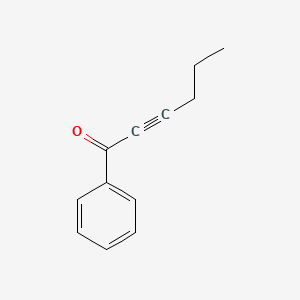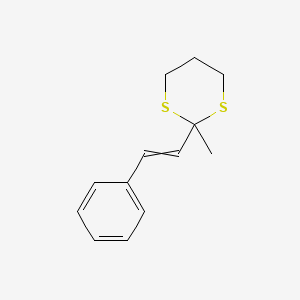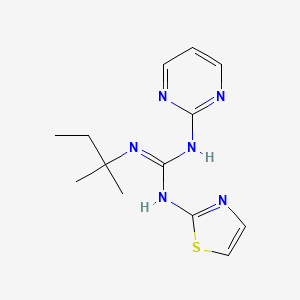
2,3-Diethyl-2-propyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethyl-2-propyloxane: is an organic compound belonging to the class of branched alkanes It is characterized by its unique structure, which includes two ethyl groups and one propyl group attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-2-propyloxane can be achieved through several methods. One common approach involves the alkylation of oxane derivatives with ethyl and propyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the oxane ring, allowing it to react with the alkyl halides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diethyl-2-propyloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine under UV light.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,3-Diethyl-2-propyloxane has several scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity of branched alkanes and their derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use as a pharmaceutical intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3-Diethyl-2-propyloxane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in various biological effects, including enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
2,3-Dimethylbutane: A branched alkane with two methyl groups attached to a butane chain.
2,3-Diethylbutane: A branched alkane with two ethyl groups attached to a butane chain.
2,3-Dimethylpentane: A branched alkane with two methyl groups attached to a pentane chain.
Uniqueness: 2,3-Diethyl-2-propyloxane is unique due to its oxane ring structure combined with ethyl and propyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
66989-47-7 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
2,3-diethyl-2-propyloxane |
InChI |
InChI=1S/C12H24O/c1-4-9-12(6-3)11(5-2)8-7-10-13-12/h11H,4-10H2,1-3H3 |
Clé InChI |
YEZDXLHEYHYFCS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(CCCO1)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)

![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
![7-Hydroxyspiro[2.4]heptan-4-one](/img/structure/B14472795.png)
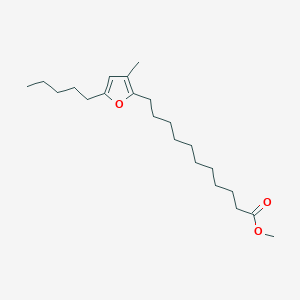
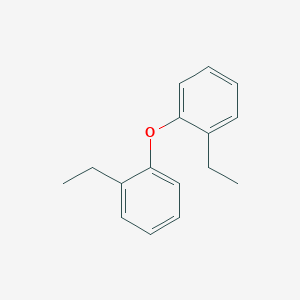
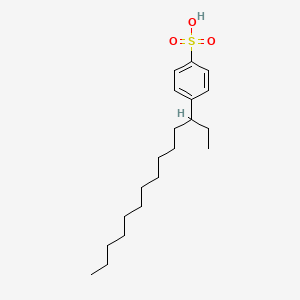
![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)
